UR-144 Degradant N-pentanoic acid metabolite
UR-144 Degradant N-pentanoic acid metabolite
UR-144 is a potent synthetic cannabinoid (CB) that preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). UR-144 Degradant N-pentanoic acid metabolite is a potential phase I metabolite of a degradation product observed during GC-MS analysis of samples containing UR-144. The biological activities of this compound have not been characterized. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
1630022-97-7
VCID:
VC0164065
InChI:
InChI=1S/C21H27NO3/c1-15(2)21(3,4)13-19(23)17-14-22(12-8-7-11-20(24)25)18-10-6-5-9-16(17)18/h5-6,9-10,14H,1,7-8,11-13H2,2-4H3,(H,24,25)
SMILES:
CC(=C)C(C)(C)CC(=O)C1=CN(C2=CC=CC=C21)CCCCC(=O)O
Molecular Formula:
C21H27NO3
Molecular Weight:
341.4 g/mol
UR-144 Degradant N-pentanoic acid metabolite
CAS No.: 1630022-97-7
Cat. No.: VC0164065
Molecular Formula: C21H27NO3
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | UR-144 is a potent synthetic cannabinoid (CB) that preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). UR-144 Degradant N-pentanoic acid metabolite is a potential phase I metabolite of a degradation product observed during GC-MS analysis of samples containing UR-144. The biological activities of this compound have not been characterized. This product is intended for forensic and research applications. |
|---|---|
| CAS No. | 1630022-97-7 |
| Molecular Formula | C21H27NO3 |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | 5-[3-(3,3,4-trimethylpent-4-enoyl)indol-1-yl]pentanoic acid |
| Standard InChI | InChI=1S/C21H27NO3/c1-15(2)21(3,4)13-19(23)17-14-22(12-8-7-11-20(24)25)18-10-6-5-9-16(17)18/h5-6,9-10,14H,1,7-8,11-13H2,2-4H3,(H,24,25) |
| Standard InChI Key | HPKJJMLBDDTMFT-UHFFFAOYSA-N |
| SMILES | CC(=C)C(C)(C)CC(=O)C1=CN(C2=CC=CC=C21)CCCCC(=O)O |
| Canonical SMILES | CC(=C)C(C)(C)CC(=O)C1=CN(C2=CC=CC=C21)CCCCC(=O)O |
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